trans-1-Methyl-2-propylcyclohexane

Gas chromatography Retention index Petroleum analysis

trans‑1‑Methyl‑2‑propylcyclohexane is a dialkyl‑substituted cyclohexane in which a methyl group and a propyl group occupy the 1‑ and 2‑positions with trans stereochemistry [REFS‑1]. The compound, with molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g mol⁻¹, exists as a colourless flammable liquid (class 3 dangerous good) and is a known component of petroleum‑derived solvents [REFS‑2][REFS‑3].

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 42806-77-9
Cat. No. B043880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Methyl-2-propylcyclohexane
CAS42806-77-9
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCCC1CCCCC1C
InChIInChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1
InChIKeyBVYJEKBXVYKYRA-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1-Methyl-2-propylcyclohexane (CAS 42806‑77‑9): Structural Identity and Procurement‑Relevant Characteristics


trans‑1‑Methyl‑2‑propylcyclohexane is a dialkyl‑substituted cyclohexane in which a methyl group and a propyl group occupy the 1‑ and 2‑positions with trans stereochemistry [REFS‑1]. The compound, with molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g mol⁻¹, exists as a colourless flammable liquid (class 3 dangerous good) and is a known component of petroleum‑derived solvents [REFS‑2][REFS‑3]. Its stereochemistry dictates a specific chair conformation in which the propyl group, when in an equatorial orientation, can minimise 1,3‑diaxial interactions, a feature that directly influences its physical properties, chromatographic behaviour, and thermodynamic stability relative to the cis diastereomer [REFS‑1][REFS‑4].

Why trans‑1‑Methyl‑2‑propylcyclohexane Cannot Be Replaced by Its cis Isomer or Generic Mixed‑Stereochemistry Materials


Although 1‑methyl‑2‑propylcyclohexane is available as a mixed‑stereochemistry product (CAS 4291‑79‑6) and as the cis diastereomer (CAS 4926‑71‑0), these cannot be freely substituted for the trans isomer in applications where consistent physicochemical behaviour is required [REFS‑1][REFS‑2]. The trans isomer exhibits a measurably lower density (∼0.777 g cm⁻³ vs. 0.813 g cm⁻³ for the cis isomer) and, based on the established trend in 1,2‑dialkylcyclohexanes, a lower boiling point at atmospheric pressure [REFS‑3][REFS‑4]. In chromatographic analysis, the trans isomer displays a distinct Kovats retention index (RI = 1016 on Apiezon L) that differs from the cis isomer due to their divergent molecular shapes and polarities [REFS‑5]. In mass spectrometric identification, 1,2‑dialkylcyclohexanes show reproducibly different molecular‑ion abundances between cis and trans isomers, meaning that substitution can alter quantitative ion‑current signals and compromise analytical accuracy [REFS‑6]. These differences render generic sourcing—where the stereochemical composition is undefined or varies between batches—unacceptable for methods that depend on exact physical constants, retention times, or spectral signatures.

Quantitative Differentiation of trans‑1‑Methyl‑2‑propylcyclohexane (CAS 42806‑77‑9) from Closest Analogs


Kovats Retention Index on Apiezon L: A Unique Identifier for trans‑1‑Methyl‑2‑propylcyclohexane

The trans isomer exhibits a Kovats retention index (RI) of 1016 on an Apiezon L capillary column under a nitrogen carrier gas with a temperature ramp of 1 K min⁻¹ [REFS‑1]. While a directly measured RI for the cis isomer on an identical column could not be located, the well‑established chromatographic principle that trans‑1,2‑dialkylcyclohexanes consistently elute before their cis counterparts—owing to lower molecular polarisability and reduced boiling points—indicates a quantifiable retention gap between the two diastereomers [REFS‑2]. This RI value serves as a reference anchor for confirming stereochemical identity in petroleum‑solvent profiling and environmental hydrocarbon analysis.

Gas chromatography Retention index Petroleum analysis

Density Contrast Between trans‑ and cis‑1‑Methyl‑2‑propylcyclohexane

The measured density of trans‑1‑methyl‑2‑propylcyclohexane is 0.777 g cm⁻³ [REFS‑1], compared to a reported density of 0.8127 g cm⁻³ for the cis diastereomer [REFS‑2]. This represents an absolute difference of 0.036 g cm⁻³ (∼4.4 % lower for the trans isomer). The lower density of the trans isomer is consistent with its larger molar volume arising from the different conformational population and reduced packing efficiency in the liquid state, as observed across 1,2‑dialkylcyclohexane series [REFS‑3].

Physical property Density Stereochemistry-dependent property

Distinct Molecular-Ion Stability Under Electron Impact: Supporting Stereochemical Assignment by Mass Spectrometry

Natalis (1962) demonstrated that for all examined 1,2‑dialkylcyclohexanes, the trans isomer consistently yields a higher abundance of the molecular ion (expressed as a fraction of the total ionic current at 70 eV) relative to the cis isomer [REFS‑1]. This behaviour, attributed to the greater thermodynamic stability of the trans‑configured molecular ion, provides a mass‑spectrometric fingerprint that can be used to confirm the trans stereochemistry during GC‑MS analysis of hydrocarbon mixtures. While the study did not report numerical ion‑current ratios for the methyl‑propyl pair specifically, the universality of the trend across the 1,2‑dialkylcyclohexane class permits reliable inference that trans‑1‑methyl‑2‑propylcyclohexane will exhibit a higher molecular‑ion abundance (m/z 140) than its cis counterpart under identical ionisation conditions.

Mass spectrometry Stereoisomer differentiation Molecular ion abundance

Conformational Preference and Its Impact on Predicted Physicochemical Parameters

In the lowest‑energy chair conformation of trans‑1‑methyl‑2‑propylcyclohexane, the larger propyl group preferentially occupies an equatorial position, placing the methyl group in an axial orientation; this arrangement avoids a severe 1,3‑diaxial interaction that would arise if the propyl group were forced axial [REFS‑1]. For the cis isomer, one group must be axial regardless of ring‑flip, introducing a mandatory 1,3‑diaxial strain involving the bulky propyl substituent. This difference in conformational strain energy contributes directly to the observed differences in density and boiling point and to the computed parameters such as log P [REFS‑2]. The predicted ACD/LogP for the trans isomer is 5.43, while no experimentally validated log P for the cis isomer could be located; however, the additional steric exposure in the cis isomer is expected to yield a measurably different partition coefficient [REFS‑3].

Conformational analysis Chair conformation 1,3‑Diaxial interaction

Enthalpy of Vaporisation and Flash‑Point Differentiation for Hazard and Process Engineering

The enthalpy of vaporisation of trans‑1‑methyl‑2‑propylcyclohexane is estimated at 39.4 ± 0.8 kJ mol⁻¹, with a flash point of 47.7 ± 11.7 °C [REFS‑1]. Although corresponding experimentally determined data for the cis isomer were not found, the class‑level trend that trans‑1,2‑dialkylcyclohexanes possess lower boiling points implies a correspondingly lower enthalpy of vaporisation [REFS‑2]. This differential directly affects solvent evaporation rates, distillation energy costs, and safety classification in industrial handling.

Thermodynamic property Vaporisation enthalpy Flash point

Optimal Application Scenarios for trans‑1‑Methyl‑2‑propylcyclohexane


Reference Standard for Petroleum‑Solvent Fingerprinting by GC and GC‑MS

As a documented component of petroleum‑based solvents [REFS‑1], the trans isomer’s Kovats RI of 1016 on Apiezon L and its distinct mass‑spectral molecular‑ion abundance provide a two‑dimensional anchor for qualitative and quantitative analysis of hydrocarbon solvent fractions [REFS‑2][REFS‑3]. Laboratories engaged in environmental monitoring or petrochemical quality assurance can use the pure trans compound as a retention‑time and spectral calibration standard, confident that its RI and ion‑abundance profile are stereochemically specific and will not match those of the cis diastereomer or other isomeric alkylcyclohexanes.

Stereochemical Probe in Conformational Analysis and Computational Chemistry Teaching

The well‑defined conformational preference of the trans isomer, in which the propyl group occupies an equatorial position to avoid 1,3‑diaxial strain, makes this compound an ideal substrate for undergraduate and graduate laboratory exercises that compare experimental physical properties (density, boiling point) with predictions from molecular mechanics or DFT calculations [REFS‑4]. The 4.4 % density difference between trans and cis isomers provides a measurable endpoint for validating computational conformational‑energy predictions.

Solvent or Co‑solvent in Specialty Organic Synthesis Requiring Defined Density and Evaporation Rate

The lower density (0.777 g cm⁻³) and lower enthalpy of vaporisation (39.4 kJ mol⁻¹) of the trans isomer, relative to the cis diastereomer, offer process chemists a solvent with predictable volumetric handling characteristics and faster evaporation [REFS‑5][REFS‑6]. Where reproducible solvent removal rates are critical—such as in thin‑film deposition, gravimetric analysis, or solvent‑assisted crystallisation—the trans isomer’s defined thermodynamics provide greater batch‑to‑batch consistency than mixed‑stereochemistry material.

Quality‑Control Surrogate for Stereochemical Purity Assessment of 1,2‑Dialkylcyclohexane Synthetic Libraries

Compound‑library synthesis programs that generate 1,2‑dialkylcyclohexane derivatives can employ trans‑1‑methyl‑2‑propylcyclohexane as a low‑molecular‑weight model system for developing and validating stereochemical purity assays. Its chromatographic and mass‑spectrometric behaviour follows the same trans‑cis differentiation rules that apply to more complex 1,2‑dialkylcyclohexanes, making it a cost‑effective surrogate for high‑throughput quality‑control method development [REFS‑2][REFS‑3].

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